molecular formula C19H17N3O3 B11349872 N-(4-acetamidophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(4-acetamidophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11349872
M. Wt: 335.4 g/mol
InChI Key: TWLRIPMMSLSGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a carboxamide group, and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the oxazole ring, followed by the introduction of the carboxamide group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-2-(4-methylphenyl)acetamide
  • N-(4-acetamidophenyl)-4-(4-methylphenyl)-4-oxobutanamide

Uniqueness

N-(4-acetamidophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the oxazole ring and the carboxamide group

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-12-3-5-14(6-4-12)18-11-17(22-25-18)19(24)21-16-9-7-15(8-10-16)20-13(2)23/h3-11H,1-2H3,(H,20,23)(H,21,24)

InChI Key

TWLRIPMMSLSGPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.